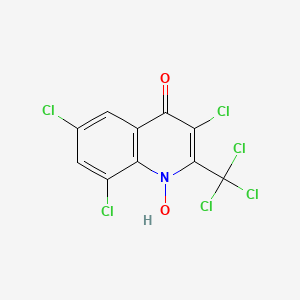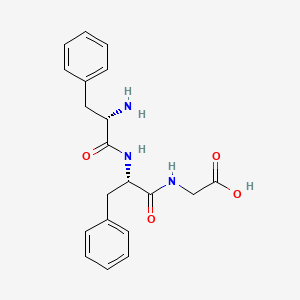
Phenylalanyl-phenylalanyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanyl-phenylalanyl-glycine is a tripeptide composed of two phenylalanine residues and one glycine residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-phenylalanyl-glycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid (phenylalanine) to the resin, followed by the coupling of the second phenylalanine and finally glycine. Each coupling step is facilitated by activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HATU. The reaction conditions usually involve anhydrous solvents like DMF or DCM and are carried out under inert atmosphere .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Solution-phase synthesis involves the stepwise addition of protected amino acids in solution, followed by deprotection and purification steps. This method is suitable for producing large quantities of the peptide with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phenylalanyl-phenylalanyl-glycine can undergo various chemical reactions, including:
Oxidation: This reaction can alter the peptide’s structure and function.
Reduction: Reduction reactions can be used to modify the peptide’s functional groups, such as reducing disulfide bonds to thiols.
Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties or reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction conditions typically involve aqueous or organic solvents and controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol (DTT) are used under mild conditions to prevent peptide degradation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine residues can yield tyrosine derivatives, while reduction of disulfide bonds results in free thiol groups .
Wissenschaftliche Forschungsanwendungen
Phenylalanyl-phenylalanyl-glycine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The tripeptide is employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, such as in the design of peptide-based drugs and inhibitors.
Industry: This compound is used in the development of novel materials and bioconjugates
Wirkmechanismus
The mechanism of action of phenylalanyl-phenylalanyl-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. For example, the peptide may inhibit enzyme activity by occupying the active site or alter receptor function by binding to its ligand-binding domain .
Vergleich Mit ähnlichen Verbindungen
Phenylalanyl-phenylalanyl-glycine can be compared with other similar tripeptides, such as:
Phenylalanyl-phenylalanyl-alanine: This compound has an alanine residue instead of glycine, which may affect its structural properties and reactivity.
Phenylalanyl-phenylalanyl-serine: The presence of a serine residue introduces a hydroxyl group, potentially enhancing the peptide’s hydrophilicity and reactivity.
Phenylalanyl-phenylalanyl-tyrosine: The tyrosine residue adds a phenolic group, which can participate in additional hydrogen bonding and redox reactions .
This compound is unique due to its specific sequence and the properties conferred by the glycine residue, such as increased flexibility and reduced steric hindrance.
Eigenschaften
CAS-Nummer |
75539-83-2 |
|---|---|
Molekularformel |
C20H23N3O4 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C20H23N3O4/c21-16(11-14-7-3-1-4-8-14)19(26)23-17(20(27)22-13-18(24)25)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,21H2,(H,22,27)(H,23,26)(H,24,25)/t16-,17-/m0/s1 |
InChI-Schlüssel |
IWZRODDWOSIXPZ-IRXDYDNUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





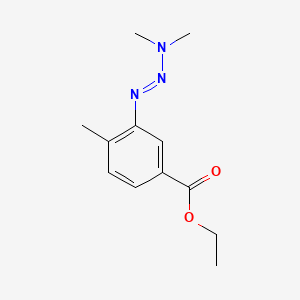
![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)
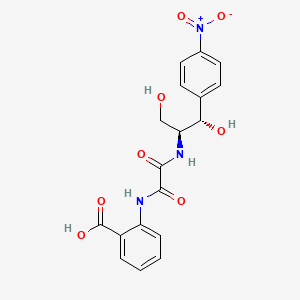

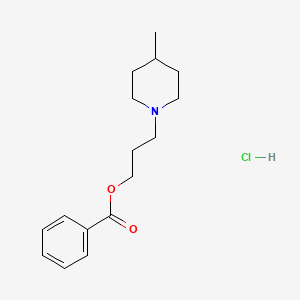
![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)

![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
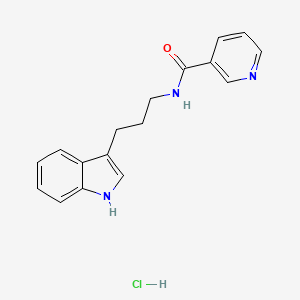
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
